Home > Products > Screening Compounds P85084 > 4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide
4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide - 328061-37-6

4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide

Catalog Number: EVT-10892859
CAS Number: 328061-37-6
Molecular Formula: C17H14N6O2S
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide functional group, which contributes to their biological activity and potential therapeutic applications. This specific compound is notable for its structural features, which include an imidazo[1,2-a]pyridine moiety and a pyrimidine ring, suggesting possible interactions with various biological targets.

Source and Classification

The compound is classified as a small molecule and is currently under experimental status, with no approved therapeutic indications or patents listed in major drug databases like DrugBank and PubChem . Its molecular formula is C17H14N6O2SC_{17}H_{14}N_{6}O_{2}S with a molecular weight of approximately 366.4 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide typically involves multi-step synthetic routes that may include:

  1. Formation of the Imidazo[1,2-a]pyridine: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives.
  2. Pyrimidine Ring Construction: The pyrimidine component can be synthesized via condensation reactions using urea or thiourea derivatives.
  3. Coupling Reaction: The final step often involves a coupling reaction between the imidazo[1,2-a]pyridine derivative and the benzenesulfonamide moiety, typically facilitated by coupling agents or catalysts.

These methods have been documented in various studies focusing on similar compounds, highlighting the importance of optimizing reaction conditions to achieve high yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide features:

The InChI Key for this compound is NKORVPQBJCGYEC-UHFFFAOYSA-N, which can be used for database searches to find more detailed structural information .

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for sulfonamides and nitrogen-containing heterocycles:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic ring may undergo electrophilic substitution under certain conditions.
  3. Deprotonation Reactions: The sulfonamide group can be deprotonated to form reactive intermediates useful in further synthetic applications.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to develop derivatives with improved efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide include:

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data suggests that this compound exhibits promising bioactivity with low IC50 values against specific targets, indicating high potency .

Applications

Scientific Uses

The primary applications of 4-[(4-Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl)amino]benzenesulfonamide are in pharmaceutical research and development. Its unique structural features make it a candidate for:

  1. Anticancer Agents: Due to its potential kinase inhibition properties.
  2. Antimicrobial Activity: As many sulfonamides have demonstrated antibacterial effects.
  3. Biological Probes: For studying cellular processes involving kinases.

Research continues into optimizing this compound's structure for enhanced efficacy and specificity against targeted diseases .

Introduction to 4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide in Targeted Kinase Inhibition

Historical Context of Benzenesulfonamide Derivatives in Medicinal Chemistry

Benzenesulfonamide derivatives represent a cornerstone in kinase inhibitor development, with their molecular architecture enabling precise interactions with ATP-binding sites. These compounds exploit the conserved hinge region of kinase domains through hydrogen bonding between the sulfonamide group and key amino acid residues. The structural versatility of the benzenesulfonamide moiety allows systematic modifications to enhance selectivity and potency against oncological targets. 4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide exemplifies this evolution, incorporating a hybrid scaffold to overcome limitations of early benzenesulfonamide-based inhibitors, which often exhibited insufficient kinase selectivity or metabolic instability [5].

Modern derivatives specifically target dysregulated kinases in cancers, such as gastrointestinal stromal tumors (GISTs), where proto-oncogene tyrosine-protein kinase Kit (c-Kit) mutations drive tumorigenesis. Patent literature reveals strategic incorporation of imidazopyridine and pyrimidine components with benzenesulfonamide to address resistance mutations in clinical kinase inhibitors [5]. This synergy between traditional pharmacophores and novel heterocycles marks a significant advancement in precision oncology.

Table 1: Key Benzenesulfonamide Derivatives in Kinase Inhibition

Compound ClassTarget KinasesTherapeutic ApplicationStructural Advancement
First-generationCarbonic anhydraseNon-oncological indicationsSingle benzenesulfonamide core
Second-generationVEGFR, PDGFRAngiogenesis inhibitorsBenzenesulfonamide-diethylaminopropyl linker
Imidazopyridine-pyrimidine hybridsCDK2, c-KitGISTs, breast cancerIntegrated imidazo[1,2-a]pyridine scaffold

Structural Evolution of Imidazopyridine-Pyrimidine Hybrid Scaffolds

The integration of imidazo[1,2-a]pyridine with pyrimidine creates a privileged pharmacophore for kinase inhibition. 4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide (Chemical Formula: C₁₇H₁₄N₆O₂S; Molecular Weight: 366.397 g/mol) exemplifies this hybrid design [1]. Its three-dimensional structure reveals critical binding features:

  • The planar imidazopyridine system engages in π-π stacking within kinase hydrophobic pockets
  • The pyrimidine linker provides rotational flexibility for optimal hinge region hydrogen bonding (N-H···N, C=O···H-N)
  • The benzenesulfonamide moiety anchors the molecule via hydrophobic interactions and water-mediated hydrogen bonds

Crystallographic studies (PDB: 1OIT) demonstrate how the imidazopyridine-pyrimidine core occupies the adenine-binding site of cyclin-dependent kinase 2, while the benzenesulfonamide extends toward the ribose-binding region [1] [3]. This dual-targeting capability emerged from systematic scaffold optimization, where earlier pyrimidine-only inhibitors suffered from poor cellular permeability. The fused bicyclic imidazopyridine system enhances cellular uptake through improved logP profiles (predicted logP = 2.2) while maintaining aqueous solubility (0.0248 mg/mL) [1].

Table 2: Structural Optimization of Imidazopyridine-Pyrimidine Hybrids

Modification SiteEarly DerivativesAdvanced DerivativesImpact on Kinase Binding
C3-position (pyridine)HydrogenBenzenesulfonamideEnhanced hydrophobic enclosure occupancy
C2-position (pyrimidine)MethoxyAmino linkageHinge region hydrogen bond formation
N1-position (imidazole)MethylUnsubstitutedReduced steric clash with gatekeeper residues

Patent data reveals that substituents at the C6 position of imidazopyridine significantly influence c-Kit inhibition. Bulky hydrophobic groups at this position improve selectivity against ABL kinase by 18-fold, addressing a critical limitation of first-generation inhibitors [5].

Rationale for Targeting Cyclin-Dependent Kinases and Mitogen-Activated Protein Kinase Pathways

Cyclin-dependent kinase 2 represents a validated oncology target due to its central role in cell cycle progression at the G1/S transition. 4-[(4-Imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide binds CDK2's catalytic cleft (Serine/Threonine protein kinase domain, residues 4-284) with high complementarity [1] [4]. The inhibitor forms critical interactions:

  • Pyrimidine N1 hydrogen bonds with Glu81 backbone amide
  • Benzenesulfonamide oxygen atoms coordinate Lys33 side chain
  • Imidazopyridine moiety occupies the hydrophobic pocket formed by Ile10, Val18, and Phe82

This binding mode disrupts ATP coordination (Km = 18.2 μM) and prevents phosphorylation of CDK2 substrates like retinoblastoma protein and DNA polymerase alpha [4]. The compound's inhibition constant (Ki = 0.42 μM) reflects competitive inhibition kinetics, effectively halting cell cycle progression in tumor cells at S-phase [1].

Simultaneously, structural analogs demonstrate cross-reactivity with mitogen-activated protein kinase pathways due to conserved catalytic mechanisms across kinase families. The S_TKc domain (SMART: SM00220) present in both CDKs and MAPKs contains invariant catalytic aspartate (Asp145 in CDK2) that coordinates ATP magnesium ions [4]. Benzenesulfonamide derivatives exploit this conservation through:

  • Interactions with the catalytic lysine (Lys33 in CDK2) via sulfonyl oxygen atoms
  • Displacement of water molecules in the Mg²⁺ coordination sphere
  • Deformation of the activation loop upon binding

Table 3: Biological Targets of Imidazopyridine-Pyrimidine Hybrids

Kinase TargetFamilyCellular FunctionInhibition Mechanism
Cyclin-dependent kinase 2CMGC groupG1/S phase transitionCompetitive ATP displacement
Proto-oncogene c-KitTyrosine kinase receptorStem cell differentiationAllosteric activation loop stabilization
MAPK1 (ERK2)MAPK pathwayProliferation signal transductionD-domain docking site interference

The therapeutic rationale extends to overcoming kinase inhibitor resistance, particularly mutations in the DFG motif (Asp-Phe-Gly) that alter ATP-binding pocket conformation. Molecular dynamics simulations indicate that the compound's flexible amino linkage accommodates such conformational shifts while maintaining binding affinity [5]. This adaptability positions imidazopyridine-pyrimidine benzenesulfonamides as next-generation inhibitors against refractory malignancies driven by compensatory MAPK pathway activation following CDK-targeted therapy failure.

Properties

CAS Number

328061-37-6

Product Name

4-[(4-Imidazo[1,2-A]pyridin-3-ylpyrimidin-2-YL)amino]benzenesulfonamide

IUPAC Name

4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]benzenesulfonamide

Molecular Formula

C17H14N6O2S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H14N6O2S/c18-26(24,25)13-6-4-12(5-7-13)21-17-19-9-8-14(22-17)15-11-20-16-3-1-2-10-23(15)16/h1-11H,(H2,18,24,25)(H,19,21,22)

InChI Key

NKORVPQBJCGYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=NC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.